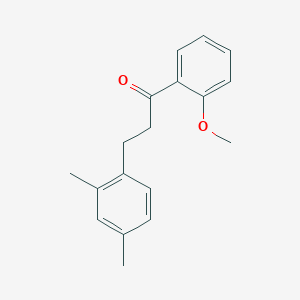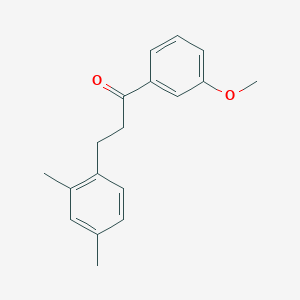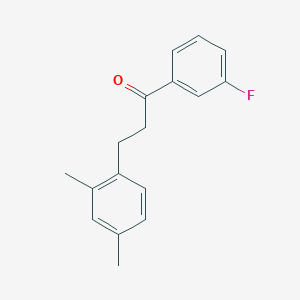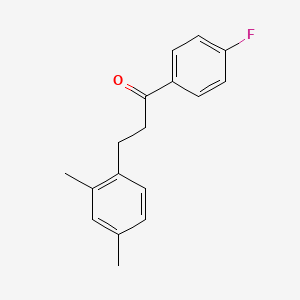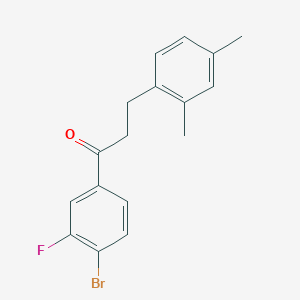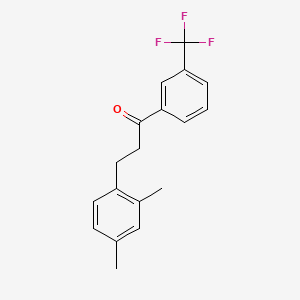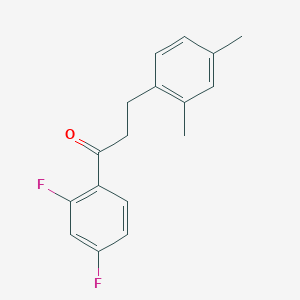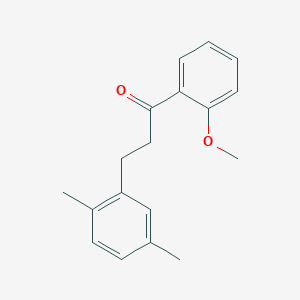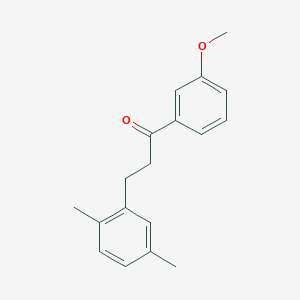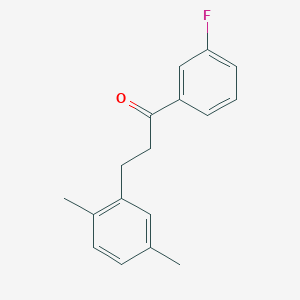![molecular formula C16H11Cl2F3O B1327769 1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one CAS No. 898749-86-5](/img/structure/B1327769.png)
1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one” is a chemical compound . It’s related to 2,6-Dichloroacetophenone, which has a molecular weight of 189.039 . It’s also related to imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloroacetophenone, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The experimental C5–C6–C7–C8 torsion angle is 175 (8)° and calculated observe at 178.8 (°), confirms the molecule exhibits an E configuration concerning the C6=C7 double bond .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one” are not available, related compounds have been studied. For example, boron reagents have been developed for Suzuki–Miyaura coupling .Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : This compound is similar to 2,2-dichloro-1-(2,6-dichlorophenyl)ethan-1-one . It is used in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application would depend on the reaction being performed. Typically, this compound would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes would depend on the specific reaction being performed. In general, this compound can be used to introduce a dichlorophenyl group into a larger molecule .
-
Scientific Field: Materials Chemistry
- Application : A compound with a similar structure, diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals, has been used in the engineering of donor molecules for controlling intramolecular charge transfer and near-infrared photothermal conversion .
- Methods of Application : Different quantities of diphenylamine (DPA) units are incorporated into the tris(2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
- Results or Outcomes : The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated. Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3O/c17-12-6-3-7-13(18)15(12)14(22)9-8-10-4-1-2-5-11(10)16(19,20)21/h1-7H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFUIGHJIMRBGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644930 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one | |
CAS RN |
898749-86-5 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




